Product packaging for Sulfamethoxazole(Cat. No.:CAS No. 144930-01-8)

Sulfamethoxazole

Cat. No.: B3419525
CAS No.: 144930-01-8
M. Wt: 253.28 g/mol
InChI Key: JLKIGFTWXXRPMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfamethoxazole is a sulfonamide antibiotic that acts as a competitive antagonist of para-aminobenzoic acid (PABA) . It inhibits the bacterial enzyme dihydropteroate synthetase, effectively blocking the synthesis of dihydrofolic acid, an essential precursor for bacterial folate production . As bacteria are unable to utilize preformed folate, this inhibition halts the synthesis of nucleic acids and proteins, making this compound a potent bacteriostatic agent . While historically used clinically, its primary research value now lies in its use in combination with trimethoprim (as SMZ-TMP), where it provides a sequential blockade of the bacterial folate synthesis pathway . This combination is a critical tool for studying antibiotic synergy, mechanisms of bacterial resistance, and for microbiological assays. Research applications include studying its efficacy against a wide range of gram-positive and gram-negative bacteria, such as Escherichia coli , Listeria monocytogenes , and Staphylococcus species . It is also used in investigations of Pneumocystis jiroveci pneumonia and other opportunistic infections . Please note: This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3O3S B3419525 Sulfamethoxazole CAS No. 144930-01-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
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InChI

InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)
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InChI Key

JLKIGFTWXXRPMT-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N
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Molecular Formula

C10H11N3O3S
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DSSTOX Substance ID

DTXSID8026064
Record name Sulfamethoxazole
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Molecular Weight

253.28 g/mol
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Physical Description

Crystals or white powder. (NTP, 1992), Solid
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Solubility

>38 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), PRACTICALLY INSOL IN WATER, ETHER & CHLOROFORM; 1 G IN 50 ML ALCOHOL & ABOUT 4 ML ACETONE; DISSOLVES IN HCL HYDROGEN CHLORIDE OR SODIUM HYDROXIDE SOLN THROUGH SALT FORMATION, Insoluble in ethyl ether, In water, 610 mg/L at 37 °C, The solubility interactions of trimethoprim and sulfamethoxazole in binary solvents were studied using hexane (n-hexane)-ethyl acetate, ethyl acetate-methyl alcohol (methanol), and methyl alcohol-water as the solve mixtures. When solubilities were obtained for individual components, trimethoprim exhibited solvation in ethyl acetate-methyl alcohol mixtures, while sulfamethoxazole showed weaker solute-solvent interactions in the solvent series. At its peak, the solubility of sulfamethoxazole was about 8 times higher than that of trimethoprim when the drugs were combined. Sulfamethoxazole lowered trimethoprim solubility by 13-74%. Similarly, trimethoprim suppressed sulfamethoxazole solubility by 10-94%. In water, although mutual solubility was reduced, the solubility ratio of trimethoprim to sulfamethoxazole was 1:4 on the mol fraction scale., 4.59e-01 g/L
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Impurities

N-[4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl]acetamide; 4-[[(4-)aminophenyl)sulfonyl]amino]-N-(5-methylisoxazol-3-yl]benzenesulfonamide; 5-methylisoxazol-3-amine; 4-aminobenzenesulfonic acid; 4-aminobenzenesulfonamide; 4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide
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Color/Form

Yellow-white powder, Almost white, Crystals from dilute ethanol, WHITE TO OFF-WHITE CRYSTALLINE POWDER, Colorless crystalline powder

CAS No.

723-46-6, 144930-01-8, 144993-89-5
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Melting Point

333 °F (NTP, 1992), 167 °C, MP: 209-210 °C; crystals from alcohol /N4-Acetylsulfamethoxazole/, MP: 171 °C
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Molecular and Cellular Mechanisms of Action of Sulfamethoxazole

Inhibition of Dihydropteroate (B1496061) Synthase (DHPS) Activity

Sulfamethoxazole's primary mechanism of action is the inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the folate synthesis pathway of bacteria. patsnap.comwikipedia.orgnbinno.com This inhibition disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolate, which is essential for bacterial growth and replication. patsnap.comwikipedia.org

Competitive Inhibition with Para-Aminobenzoic Acid (PABA)

This compound (B1682508) is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for DHPS. wikipedia.orgnbinno.comrcsb.org Due to this structural similarity, this compound competitively inhibits DHPS by binding to the enzyme's active site, preventing PABA from binding. patsnap.comwikipedia.orgwikipedia.org This competition effectively blocks the conversion of PABA and dihydropteroate diphosphate (B83284) into dihydrofolic acid. wikipedia.org The effectiveness of this compound can be diminished by an increased production of PABA, which can outcompete the drug for the enzyme's active site. patsnap.com

Compound Role in Folate Synthesis Interaction with DHPS
This compound InhibitorCompetitively binds to the active site, blocking the substrate. patsnap.comwikipedia.orgwikipedia.org
Para-Aminobenzoic Acid (PABA) SubstrateBinds to the active site to be converted into a precursor of dihydrofolic acid. patsnap.comwikipedia.org

Enzymatic Pathway Disruption: Folate Synthesis Cascade

By inhibiting DHPS, this compound disrupts the bacterial folate synthesis cascade. patsnap.comwikipedia.org This pathway is essential for the de novo synthesis of folate in microorganisms. wikipedia.orgdrugbank.com The inhibition of dihydrofolic acid synthesis leads to a deficiency of tetrahydrofolate. patsnap.comdrugbank.com Tetrahydrofolate is a vital cofactor in the synthesis of nucleic acids (DNA and RNA) and certain amino acids, which are necessary for bacterial cell division and growth. patsnap.comnbinno.com The disruption of this pathway results in a bacteriostatic effect, meaning it inhibits the proliferation of bacteria rather than killing them outright. patsnap.comdrugbank.com

Synergistic Molecular Mechanisms with Trimethoprim (B1683648)

This compound is frequently used in combination with trimethoprim to enhance its antibacterial efficacy. patsnap.comdrugbank.comnbinno.com This combination, often referred to as co-trimoxazole (B1683656), exhibits a synergistic effect, meaning the combined antibacterial activity is greater than the sum of their individual effects. wikipedia.orgnbinno.comnih.gov

Sequential Enzyme Inhibition in Tetrahydrofolate Biosynthesis

The synergy between this compound and trimethoprim stems from their sequential blockade of the same metabolic pathway. nbinno.comresearchgate.netmsdmanuals.com While this compound inhibits dihydropteroate synthase (DHPS), trimethoprim inhibits a subsequent enzyme in the folate synthesis pathway, dihydrofolate reductase (DHFR). patsnap.comwikipedia.orgnbinno.com DHFR is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folate. patsnap.comwikipedia.org This dual inhibition of two consecutive steps in the tetrahydrofolate biosynthesis pathway leads to a more profound disruption of folate metabolism. wikipedia.orgnbinno.com

Drug Target Enzyme Step in Folate Synthesis
This compound Dihydropteroate Synthase (DHPS)Inhibits the formation of dihydrofolic acid from PABA. patsnap.comnbinno.commsdmanuals.com
Trimethoprim Dihydrofolate Reductase (DHFR)Inhibits the conversion of dihydrofolic acid to tetrahydrofolic acid. patsnap.comwikipedia.orgnbinno.com

Mutual Potentiation in Folate Pathway Disruption

The synergistic relationship between this compound and trimethoprim is a result of mutual potentiation. nih.govspringernature.com this compound's inhibition of dihydrofolic acid production reduces the substrate available for dihydrofolate reductase, thereby potentiating the action of trimethoprim. nih.govresearchgate.net Conversely, recent research has shown that trimethoprim also potentiates the activity of this compound. nih.gov This occurs through a metabolic feedback loop where the inhibition of tetrahydrofolate synthesis by trimethoprim also limits the production of a precursor needed for the synthesis of dihydropteroate, the product of the reaction catalyzed by DHPS. nih.govresearchgate.net This mutual potentiation leads to a more effective and amplified depletion of folate. springernature.com

Impact on Nucleic Acid and Protein Biosynthesis Pathways

The sequential blockade of the folate pathway by this compound and trimethoprim has a significant downstream impact on the synthesis of essential macromolecules. nbinno.comwikipedia.org Tetrahydrofolate is a crucial cofactor for the synthesis of purines and thymidine (B127349), which are the building blocks of DNA and RNA. nbinno.comwikipedia.org It is also required for the synthesis of certain amino acids, such as methionine, which are necessary for protein production. wikipedia.org By severely depleting the levels of tetrahydrofolate, the combination of this compound and trimethoprim effectively halts the synthesis of DNA, RNA, and proteins, thereby inhibiting bacterial growth and replication. patsnap.comnbinno.comwikipedia.org This combined action often results in a bactericidal (bacteria-killing) effect, in contrast to the bacteriostatic effect of this compound alone. msdmanuals.com

Bacteriostatic and Bactericidal Effects at the Molecular Level

This compound is primarily classified as a bacteriostatic agent, meaning it inhibits the growth and replication of bacteria rather than directly killing them. patsnap.comwikipedia.org However, under certain conditions, particularly when used in combination with other agents, it can contribute to a bactericidal (bacteria-killing) effect. nih.govumich.edu The distinction between these two outcomes lies in the specific molecular interactions and their consequences for bacterial metabolism and survival.

The core of this compound's action is its structural similarity to para-aminobenzoic acid (PABA), an essential substrate for bacteria. wikipedia.orgrcsb.org This mimicry allows this compound to act as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). drugbank.comnbinno.comtaylorandfrancis.com DHPS is a critical enzyme in the bacterial folic acid (folate) synthesis pathway, responsible for catalyzing the condensation of PABA with dihydropterin pyrophosphate to form 7,8-dihydropteroate. nih.gov By binding to the PABA site on the enzyme, this compound obstructs the normal metabolic process. patsnap.comrcsb.org

This inhibition halts the production of dihydrofolic acid, a precursor to tetrahydrofolate. patsnap.com Tetrahydrofolate is an indispensable cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the fundamental building blocks of DNA, RNA, and proteins. patsnap.comwikipedia.org Deprived of these essential molecules, the bacterial cell cannot replicate its DNA or synthesize necessary proteins, leading to a cessation of growth and cell division. patsnap.comnbinno.com This arrest of proliferation, without causing immediate cell lysis or death, is the molecular basis of the bacteriostatic effect. wikipedia.orgresearchgate.net

Crystal structure analyses of DHPS in complex with this compound reveal the precise interactions that facilitate this inhibition. The drug occupies the same binding pocket as PABA, with its sulfonyl group's negatively-charged oxygen atoms mimicking the carboxyl group of PABA. rcsb.org It forms specific hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site, such as Ser222, Thr62, and Lys221 in Yersinia pestis DHPS, which stabilizes its position and prevents the binding of the natural substrate. rcsb.org

ParameterOrganism/EnzymeValueDescription
Binding Constant (Kb) E. coli & S. pneumoniae DHPS4.37 x 10⁴ M⁻¹Measures the binding affinity of this compound to the target enzyme. researchgate.net
Inhibition Constant (Ki) Plasmodium falciparum DHPSVaries by strainKi values for this compound showed a strong correlation (coefficient of 1.0) with those of sulfadoxine, indicating a similar inhibitory effect on different enzyme variants. nih.gov
Predicted Binding Affinity Yersinia pestis DHPS-6.5 kcal mol⁻¹A computational prediction of the binding energy between this compound and the DHPS active site. biorxiv.org

This table is interactive. Click on the headers to sort the data.

While this compound alone is bacteriostatic, it achieves a bactericidal effect through synergy, most notably with trimethoprim. drugbank.comnih.gov Trimethoprim inhibits dihydrofolate reductase (DHFR), the enzyme that catalyzes the subsequent step in the folate pathway—the conversion of dihydrofolic acid to the active tetrahydrofolic acid. nih.govresearchgate.net The simultaneous blockade of two sequential steps in this vital pathway leads to a much more profound depletion of tetrahydrofolate than either drug could achieve alone. nih.govresearchgate.net This dual action results in the complete shutdown of essential nucleotide and amino acid synthesis, ultimately leading to bacterial cell death. drugbank.com This synergistic relationship is often concentration-dependent; at lower concentrations, the combination may be bacteriostatic, while at higher clinical concentrations, it becomes bactericidal against susceptible organisms. umich.eduquora.com

The effectiveness of this compound, alone or in combination, is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration that prevents visible bacterial growth (bacteriostasis), while the MBC is the lowest concentration that results in bacterial death (bactericidal action). nih.gov For a truly bactericidal agent, the MBC is typically no more than four times the MIC. For bacteriostatic agents like this compound, the MBC is often significantly higher than the MIC, or not achievable at clinically relevant concentrations. asm.org

OrganismConditionMIC (µg/mL)MBC (µg/mL)Finding
Escherichia coli This compound-Trimethoprim (19:1)0.25/4.75 - 4/74Not specifiedTime-kill studies showed significant bacterial killing at concentrations corresponding to the MIC. researchgate.net
Escherichia coli Sulfamethizole (a related sulfonamide)128 - 512Not specifiedTreatment was effective against strains with MICs up to 512 µg/mL in an in vivo model. nih.gov
Haemophilus influenzae This compound-TrimethoprimLow (not specified)Bimodally distributedFor some isolates, the MBC was low and similar to the MIC (bactericidal), while for others, no bactericidal activity was seen. asm.org
Staphylococcus aureus (GISA)This compound-Trimethoprim0.0625/1.1875Not specifiedAt 1x MIC, the combination was bacteriostatic. At simulated peak serum concentrations, it was bactericidal against 2 of 3 strains. umich.edu
Burkholderia pseudomallei This compound-TrimethoprimMIC₅₀ = 0.19Not specified99.7% of over 3000 clinical isolates were found to be susceptible to the combination. nih.gov

This table is interactive. Click on the headers to sort the data. MIC values for combinations are often expressed as a ratio of the respective compounds (e.g., Trimethoprim/Sulfamethoxazole).

Antimicrobial Activity and Synergistic Interactions of Sulfamethoxazole

Spectrum of Antimicrobial Activity in Research Models

Research models have established Sulfamethoxazole's broad-spectrum activity against a range of microorganisms. It is effective against numerous Gram-positive and Gram-negative bacteria, including common pathogens such as Escherichia coli, Klebsiella spp., Enterobacter spp., Haemophilus influenzae, Morganella morganii, Proteus mirabilis, Proteus vulgaris, Shigella flexneri, Shigella sonnei, and Streptococcus pneumoniae fda.gov. Studies have also indicated its activity against Trueperella pyogenes nih.govfrontiersin.org and Stenotrophomonas maltophilia brieflands.com. However, This compound (B1682508) alone demonstrates limited or no efficacy against fungi such as Candida auris researchgate.netnih.gov and is reported to be ineffective against Paracoccidioides brasiliensis at achievable serum concentrations asm.org.

Table 1: Spectrum of Antimicrobial Activity of this compound

OrganismSusceptibility StatusReference(s)
Escherichia coliSusceptible fda.gov
Klebsiella spp.Susceptible fda.gov
Enterobacter spp.Susceptible fda.gov
Haemophilus influenzaeSusceptible fda.gov
Morganella morganiiSusceptible fda.gov
Proteus mirabilisSusceptible fda.gov
Proteus vulgarisSusceptible fda.gov
Shigella flexneriSusceptible fda.gov
Shigella sonneiSusceptible fda.gov
Streptococcus pneumoniaeSusceptible fda.gov
Trueperella pyogenesSensitive (in combo) nih.govfrontiersin.org
Stenotrophomonas maltophiliaSensitive brieflands.com
Candida aurisInactive alone researchgate.netnih.gov
Paracoccidioides brasiliensisResistant (solo) asm.org

Investigations of Synergism with Other Antimicrobial Agents

This compound's therapeutic potential is significantly amplified when used in combination with other antimicrobial agents. These synergistic interactions often arise from targeting sequential metabolic pathways or employing complementary mechanisms of action, leading to enhanced efficacy and potentially delaying the development of resistance.

Quantitative Assessment of Synergistic Effects: Fractional Inhibitory Concentration Index (FICI) Studies

Quantitative methods, such as the Fractional Inhibitory Concentration Index (FICI), are crucial for evaluating the nature of drug interactions. Studies have demonstrated significant synergistic effects when this compound is combined with other agents. For instance, the combination of Aditoprim and this compound against Trueperella pyogenes yielded an FICI of 0.37, indicating synergy nih.govfrontiersin.org. Similarly, Iclaprim in combination with this compound exhibited synergistic activity against a range of Gram-positive bacteria, H. influenzae, and selected Gram-negative bacteria, with mean FICI values ranging from 0.2 to 0.5 microbiologyresearch.orgmicrobiologyresearch.org. The combination of Trimethoprim-Sulfamethoxazole with Sertraline against multidrug-resistant S. aureus also showed a synergistic interaction, with an FICI of 0.5 scielo.br.

Time-Kill Curve Assays for Combination Therapies

Time-kill curve assays provide a dynamic assessment of antimicrobial efficacy over time. Research utilizing these assays has revealed pronounced killing effects and synergistic outcomes for this compound combinations. Combinations of Aditoprim and this compound demonstrated enhanced bacterial killing against T. pyogenes, with synergistic effects observed in time-kill studies nih.govfrontiersin.org. The combination of Trimethoprim-Sulfamethoxazole with Colistin against carbapenem-resistant Acinetobacter baumannii (CRAB) strains proved to be rapidly bactericidal, maintaining efficacy for up to 24 hours and showing synergy in a majority of tested isolates asm.org. Furthermore, studies involving β-lactams in combination with Trimethoprim-Sulfamethoxazole against Burkholderia pseudomallei indicated synergistic effects, with certain combinations exhibiting accelerated killing rates cabidigitallibrary.org. Time-kill experiments also showed synergy between Trimethoprim-Sulfamethoxazole and Moxifloxacin against Stenotrophomonas maltophilia strains that were susceptible to Moxifloxacin at low minimum inhibitory concentrations (MICs) plos.org.

Synergism with Folate Pathway Inhibitors (e.g., Trimethoprim (B1683648), Aditoprim)

The foundational synergy of this compound lies in its combination with other inhibitors of the bacterial folate synthesis pathway. This compound targets dihydropteroate (B1496061) synthase (DHPS), while Trimethoprim (TMP) and Aditoprim (ADP) inhibit dihydrofolate reductase (DHFR) drugbank.comoup.comnih.govresearchgate.net. This sequential blockade of two critical steps in the pathway leads to a potentiation of their individual effects, resulting in a synergistic outcome and a slower development of bacterial resistance drugbank.comnih.govresearchgate.net. Aditoprim, functioning similarly to Trimethoprim as a DHFR inhibitor, also exhibits synergistic activity when paired with this compound, reinforcing the established synergistic principle of targeting sequential steps in folate metabolism nih.govfrontiersin.orgresearchgate.netresearchgate.netnih.govfrontiersin.org.

Combined Activity with Non-Folate Pathway Agents (e.g., Polymyxin B, Quercetin)

This compound also demonstrates synergistic interactions with agents that operate outside the folate pathway. For instance, combinations of this compound with the phytochemical Quercetin have shown synergistic effects against bacterial pathogens like Staphylococcus aureus and Pseudomonas aeruginosa ijbs.comresearchgate.net. Quercetin has been reported to enhance the bactericidal efficacy of this compound and potentially mitigate its side effects researchgate.net. In the realm of antifungal therapy, this compound has displayed potent synergistic interactions with azole antifungals, such as Voriconazole and Itraconazole, against azole-resistant Candida auris. These combinations were observed to restore the fungistatic activity of the azoles against resistant isolates researchgate.netnih.gov. While Polymyxin B is mentioned in combination studies with other agents, direct synergistic interactions with this compound were not explicitly detailed in the provided literature ijbs.comicm.edu.plnih.govresearchgate.net.

Molecular Determinants of Synergistic Efficacy

The synergistic efficacy observed in this compound combinations is underpinned by specific molecular interactions and metabolic modulations. The synergy between Trimethoprim and this compound is a prime example of mutual potentiation: Trimethoprim's inhibition of the dihydropterin pyrophosphate (DHPPP) synthesis pathway potentiates this compound's action, while this compound's inhibition of DHPS limits de novo dihydrofolate production, thereby enhancing Trimethoprim's efficacy researchgate.net.

Table 2: Synergistic Interactions of this compound with Other Agents

Combination Agent(s)Target Organism(s)Synergy Assessment MethodSynergy OutcomeReference(s)
Trimethoprim (TMP)Various bacteriaSequential inhibitionSynergistic drugbank.comoup.comnih.govresearchgate.net
Aditoprim (ADP)Trueperella pyogenesCheckerboard, Time-killSynergistic (FICI = 0.37) nih.govfrontiersin.org
IclaprimGram-positive bacteria, H. influenzae, selected Gram-negative bacteriaCheckerboard (FICI)Synergistic (mean FICI 0.2–0.5) microbiologyresearch.orgmicrobiologyresearch.org
VoriconazoleCandida auris (azole-resistant)In vitro, In vivoSynergistic, restored fungistatic activity researchgate.netnih.gov
ItraconazoleCandida auris (azole-resistant)In vitroSynergistic, restored fungistatic activity researchgate.netnih.gov
QuercetinS. aureus, P. aeruginosaIn vitro, Time-killSynergistic, enhanced bactericidal efficacy ijbs.comresearchgate.net
ColistinCarbapenem-Resistant Acinetobacter baumannii (CRAB)Time-killRapidly bactericidal, synergistic (5/6 isolates) asm.org
MoxifloxacinStenotrophomonas maltophilia (low MIC strains)Time-killSynergistic plos.org
Sertraline + Trimethoprim-SulfamethoxazoleMDR S. aureusCheckerboard (FICI)Synergistic (FICI = 0.5) scielo.br

Mechanisms of Antimicrobial Resistance to Sulfamethoxazole

Target Enzyme Alterations

The most common form of resistance to sulfamethoxazole (B1682508) involves modifications to the target enzyme, dihydropteroate (B1496061) synthase (DHPS), which reduces the drug's binding affinity while preserving the enzyme's natural function.

Spontaneous mutations within the chromosomal folP gene, which encodes for DHPS, can lead to amino acid substitutions in the enzyme. rupahealth.commcmaster.ca These changes, often occurring in the active site, decrease the enzyme's affinity for this compound without significantly impacting its ability to bind to its natural substrate, para-aminobenzoic acid (pABA). rupahealth.comrcsb.org This selective pressure results in an increased minimum inhibitory concentration (MIC) of the drug required to inhibit bacterial growth. For instance, specific point mutations in the folP gene of Streptococcus mutans have been shown to confer substantial resistance to this compound. nih.govresearchgate.net Similarly, in Escherichia coli, point mutations in folP prevent the inhibitory action of sulfonamides. mcmaster.ca Studies on Pneumocystis jirovecii have also identified nonsynonymous point mutations in the DHPS gene, leading to amino acid substitutions at highly conserved positions, which are associated with sulfa drug resistance. nih.govscientificarchives.com

In some bacterial species, resistance arises from more significant alterations to the folP gene through recombination events. This process can introduce larger sequence changes than single point mutations. For example, in sulfonamide-resistant Streptococcus pyogenes, it is believed that changes in the DHPS gene were likely introduced via transformational recombinations. oup.com Similarly, some strains of Neisseria meningitidis have acquired a DHPS gene with significant sequence divergence, which is thought to be the result of recombination. nih.gov These recombinational events can lead to a modified DHPS enzyme with a significantly reduced affinity for sulfonamides.

A primary mechanism for the widespread dissemination of high-level this compound resistance is the acquisition of mobile genetic elements, such as plasmids and transposons, that carry alternative drug-resistant DHPS genes, known as sul genes. biorxiv.orgresearchgate.net These genes encode for DHPS variants (Sul1, Sul2, Sul3) that are intrinsically resistant to sulfonamides but still efficiently catalyze the synthesis of dihydropteroate. rupahealth.combiorxiv.org

The sul1 gene is often found as part of the 3'-conserved segment of class 1 integrons, which can also carry genes for resistance to other antibiotics. nih.govoup.com The sul2 gene is frequently located on small, non-conjugative plasmids or large, transmissible multiresistance plasmids. nih.govnih.gov The sul3 gene, a more recently discovered variant, has also been identified on plasmids in clinical isolates. oup.com The acquisition of these sul genes allows bacteria to bypass the inhibitory effect of this compound, leading to high levels of resistance. nih.govnih.gov

GeneLocationAssociated Mobile Genetic Elements
sul1 Often part of the 3'-conserved segmentClass 1 integrons, Transposons (e.g., Tn21 family) oup.comnih.gov
sul2 Frequently found on plasmidsSmall non-conjugative or large transmissible plasmids, Integrative conjugative elements (e.g., SXT) nih.govnih.govbrieflands.com
sul3 Identified on plasmidsPlasmids oup.com

Permeability Barrier and Efflux Pump Mechanisms

Bacterial resistance to this compound can also be achieved by limiting the intracellular concentration of the drug. This is accomplished through modifications to the cell's permeability and the action of efflux pumps. oup.comoup.com

The outer membrane of Gram-negative bacteria, for instance, can act as a natural permeability barrier. nih.gov However, the primary mechanism in this category is the active transport of the drug out of the cell by efflux pumps. researchgate.netoup.com These pumps are membrane proteins that recognize and expel a wide range of compounds, including antibiotics. microbialcell.com In Pseudomonas aeruginosa, the MexAB-OprM multidrug efflux system has been shown to be a major contributor to intrinsic resistance to both this compound and trimethoprim (B1683648). researchgate.netnih.gov Similarly, in Burkholderia pseudomallei, the BpeEF-OprC efflux pump can confer resistance to co-trimoxazole (B1683656) (a combination of this compound and trimethoprim) by actively pumping both drugs out of the cell. nih.govasm.org The AcrAB-TolC efflux pump is a known resistance mechanism in Escherichia coli. nih.gov

Efflux Pump SystemOrganismEffect on this compound
MexAB-OprM Pseudomonas aeruginosaContributes to intrinsic resistance researchgate.netnih.gov
BpeEF-OprC Burkholderia pseudomalleiEfflux of this compound, leading to resistance nih.govasm.org
AcrAB-TolC Escherichia coliKnown resistance mechanism nih.gov

Regulatory Changes in Target Enzymes

Another mechanism of resistance involves regulatory changes that lead to the overproduction of the target enzyme, DHPS. oup.com By increasing the concentration of DHPS within the cell, the inhibitory effect of a given concentration of this compound can be overcome. This overproduction can result from mutations in promoter regions or other regulatory elements that control the expression of the folP gene. While less common than target-site mutations or the acquisition of sul genes, this mechanism can contribute to reduced susceptibility to sulfonamides.

Metabolic Adaptations and Alternative Pathways in Resistance

Bacteria can also develop resistance to this compound through metabolic adaptations that either bypass the need for the targeted pathway or compensate for its inhibition. oup.com

One such adaptation involves mutations in genes other than folP that affect the folate biosynthesis pathway. For example, in Burkholderia pseudomallei, mutations in the folM gene, which encodes a pterin (B48896) reductase, have been found to contribute to co-trimoxazole resistance. nih.govasm.org Loss-of-function mutations in folM are thought to increase the metabolic flux towards the synthesis of the folate precursor, dihydropterin pyrophosphate, thereby mitigating the inhibitory effect of this compound. nih.gov

Furthermore, some bacteria may be able to circumvent the effects of this compound by acquiring the ability to utilize exogenous folate from their environment, such as from a host organism. rcsb.org This bypasses the need for de novo folate synthesis, rendering inhibitors of this pathway, like this compound, ineffective. rcsb.org Another metabolic resistance strategy is the hyperproduction of p-aminobenzoic acid (pABA), the natural substrate of DHPS. nih.gov By increasing the concentration of pABA, the bacteria can outcompete the inhibitory this compound for binding to the active site of the enzyme. nih.gov

Exogenous Thymidine (B127349) Uptake and Thymineless Death Survival Mechanisms

This compound's mode of action, in conjunction with trimethoprim, leads to a state known as "thymineless death" in susceptible bacteria. This occurs because the blockage of the folate pathway ultimately inhibits the synthesis of thymidine, a crucial component of DNA. Without thymidine, bacteria are unable to replicate their DNA, leading to cell death.

However, some bacteria can evade this fate by utilizing an alternative pathway: the uptake of exogenous thymidine from their environment. nih.gov This mechanism allows the bacteria to bypass the de novo synthesis pathway that is inhibited by this compound. Studies, particularly in Staphylococcus aureus, have demonstrated that the presence of external thymidine can significantly reduce the bactericidal activity of the this compound-trimethoprim combination. nih.govfrontiersin.org

Thymidine-dependent small colony variants (TD-SCVs) are a notable example of this survival strategy. These variants often harbor mutations in the thyA gene, which encodes thymidylate synthase, a key enzyme in thymidine production. frontiersin.org To survive, TD-SCVs upregulate thymidine transporters, enhancing their ability to scavenge this nucleoside from the host environment. frontiersin.org Research has shown that even low concentrations of thymidine can be sufficient for some bacterial strains to survive what would otherwise be a lethal exposure to this compound. nih.gov

Alterations in Core Metabolic Functions (e.g., ATP Levels, Carbohydrate Metabolism)

One critical factor is the cellular level of adenosine (B11128) triphosphate (ATP). Studies have shown that limiting ATP production can improve the survival of bacteria like S. aureus when treated with this compound. nih.gov This can be achieved through various means, including the use of agents that disrupt the proton motive force, such as CCCP, or by using substances like arsenate that directly inactivate ATP. nih.gov Furthermore, mutations in genes involved in central metabolic pathways, such as the phosphotransferase system gene ptsI, have been linked to both reduced cellular ATP and enhanced survival during this compound treatment. oup.com

Adaptive mutations in genes that encode for enzymes involved in carbohydrate, nucleotide, and amino acid metabolism are frequently identified in bacteria cultured with this compound and low thymidine. oup.comnih.gov These mutations support the theory that a reduction in metabolic rate is a common mechanism for surviving the stress induced by this antibiotic. By slowing down their metabolic processes, bacteria can decrease their demand for the products of the folate pathway, thereby mitigating the effects of this compound.

Horizontal Gene Transfer of Resistance Determinants

The dissemination of this compound resistance is largely driven by the horizontal gene transfer (HGT) of specific resistance genes, known as sul genes. These genes encode alternative dihydropteroate synthase (DHPS) enzymes that are not inhibited by sulfonamides. oup.com The primary sul genes associated with this compound resistance are sul1, sul2, and sul3.

These resistance determinants are frequently located on mobile genetic elements (MGEs), which facilitate their transfer between different bacteria, including across species and genera. nih.gov Key MGEs involved in the spread of sul genes include:

Plasmids: These are self-replicating extrachromosomal DNA molecules that can be transferred between bacteria through conjugation. frontiersin.org Plasmids often carry multiple antibiotic resistance genes, contributing to the development of multidrug-resistant strains. The sul2 and sul3 genes are commonly found on plasmids. frontiersin.org

Transposons: Also known as "jumping genes," transposons are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. frontiersin.org The sul1 gene is often part of the Tn21 family of transposons. oup.com

Integrons: These are genetic elements that can capture and express gene cassettes, which often contain antibiotic resistance genes. Class 1 integrons are strongly associated with the dissemination of sul1. oup.comnih.gov The sul1 gene is typically found in the 3'-conserved segment of these integrons. nih.gov

The prevalence of these MGEs in bacterial populations has led to the widespread distribution of sul genes. For instance, studies on uropathogenic Escherichia coli have shown that HGT plays a more significant role than clonal expansion in the rising rates of this compound resistance. oup.comoup.com

Sulfonamide Resistance Gene Associated Mobile Genetic Elements Commonly Found In
sul1Class 1 Integrons, Transposons (e.g., Tn21 family)Escherichia coli, Salmonella enterica, Stenotrophomonas maltophilia, Acinetobacter spp., Pseudomonas aeruginosa
sul2Plasmids (often small, non-conjugative), TransposonsEscherichia coli, Salmonella enterica, Stenotrophomonas maltophilia
sul3PlasmidsEscherichia coli, Salmonella enterica

Epidemiology and Molecular Characterization of Resistance (Research Methodologies)

Understanding the spread and evolution of this compound resistance relies on various research methodologies that allow for the epidemiological surveillance and molecular characterization of resistant bacteria. These techniques are crucial for tracking the prevalence of resistance genes and understanding the genetic context of resistance.

Polymerase Chain Reaction (PCR) is a fundamental tool for detecting the presence of specific sul genes (sul1, sul2, and sul3) in bacterial isolates. rupahealth.combiotechnologia-journal.org Conventional, real-time, and multiplex PCR assays are designed with specific primers that amplify these resistance genes, providing a rapid and sensitive method for their identification. frontiersin.orgrupahealth.com

DNA Sequencing , including Sanger sequencing and next-generation sequencing (NGS), is used to confirm the identity of amplified sul genes and to identify potential mutations. nih.gov NGS, in particular, allows for the comprehensive analysis of the entire genome of a resistant bacterium, providing insights into the co-occurrence of different resistance genes and their association with various MGEs. nih.gov

Southern Blot Hybridization is a technique used to determine the location of sul genes within the bacterial genome, for example, whether they are located on the chromosome or on plasmids. frontiersin.org This method helps in understanding the potential for horizontal transfer of these genes.

Conjugation Experiments are performed in the laboratory to demonstrate the transferability of this compound resistance. nih.gov These experiments involve co-culturing a resistant donor bacterium with a susceptible recipient and then selecting for recipient cells that have acquired resistance, confirming that the resistance determinants are located on a transferable MGE like a plasmid. nih.gov

Molecular Typing Methods , such as Pulsed-Field Gel Electrophoresis (PFGE) and Multilocus Sequence Typing (MLST), are used to analyze the clonal relatedness of resistant isolates. frontiersin.org This helps in determining whether an outbreak of resistant infections is due to the spread of a single clone or the horizontal transfer of resistance genes between different strains.

Research Methodology Purpose Key Findings in this compound Resistance Research
Polymerase Chain Reaction (PCR)Detection and quantification of specific sul genes.High prevalence of sul1 and sul2 in clinical and environmental isolates. nih.govbrieflands.com
DNA SequencingConfirmation of gene identity, discovery of new resistance alleles, and genomic context analysis.Identification of genetic linkages between sul genes and other antibiotic resistance genes on MGEs. nih.gov
Southern Blot HybridizationDetermination of the genomic location of sul genes (plasmid or chromosome).Confirmation that sul genes are frequently located on plasmids, indicating a high potential for HGT. frontiersin.org
Conjugation ExperimentsAssessment of the transferability of resistance determinants.Demonstration of the successful transfer of sul-carrying plasmids between different bacterial species. nih.govnih.gov
Molecular Typing (PFGE, MLST)Analysis of the genetic relatedness of bacterial isolates.Elucidation of the roles of both clonal expansion and HGT in the spread of this compound resistance. frontiersin.org

Pharmacokinetic and Pharmacodynamic Research Methodologies for Sulfamethoxazole

Bioanalytical Method Development and Validation for Quantification in Biological Matrices

Accurate quantification of Sulfamethoxazole (B1682508) in biological fluids such as plasma and urine is fundamental for pharmacokinetic studies. This involves developing and validating sensitive, specific, and robust analytical methods.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique frequently employed for the simultaneous determination of this compound and Trimethoprim (B1683648) in various biological matrices nih.govijrps.comjapsonline.comresearchgate.netscispace.com. This technique allows for precise quantification even at low concentrations, which is essential for pharmacokinetic profiling.

Sample preparation typically involves techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from interfering biological components ijrps.comresearchgate.netscispace.com. More recently, dried plasma spots (DPS) and dried urine spots (DUS) have been utilized as alternative matrices, simplifying sample collection, storage, and transport, and requiring less sample volume nih.gov.

Chromatographic separation is commonly achieved using reversed-phase columns, such as C8 or C18, with mobile phases typically consisting of acetonitrile (B52724) and buffer solutions (e.g., ammonium (B1175870) formate) under gradient or isocratic elution nih.govijrps.comresearchgate.netscispace.com. Detection is performed using MS/MS, often in Multiple Reaction Monitoring (MRM) mode, which enhances specificity and sensitivity nih.govscispace.com.

Method validation for LC-MS/MS assays involves rigorous assessment of parameters including selectivity, linearity, accuracy, precision, recovery, and stability nih.govijrps.comjapsonline.comresearchgate.netscispace.comijrps.comijpsonline.com. For instance, a validated LC-MS/MS method for this compound in human plasma has demonstrated linearity over a range of 320.635 ng/mL to 22009.900 ng/mL ijrps.comijrps.com. Another study reported validated ranges of 1000–500,000 ng/mL for SMX in both dried plasma and urine spots nih.gov.

Table 5.1.1: Example Validation Ranges for this compound (SMX) Quantification by LC-MS/MS

MatrixAnalyteValidated Range (ng/mL)Reference
Dried Plasma SpotsSMX1000–500,000 nih.gov
Dried Urine SpotsSMX1000–500,000 nih.gov
Human PlasmaSMX320.635–22009.900 ijrps.comijrps.com

High-Performance Liquid Chromatography (HPLC), particularly when coupled with UV or Diode Array Detection (DAD), remains a prevalent technique for this compound analysis, often for its application in pharmaceutical formulations and biological matrices ijpsonline.comscielo.org.coumt.edu.pk.

Typical HPLC methods utilize C18 columns with mobile phases composed of methanol (B129727) and water mixtures, with pH adjustments often made using phosphoric acid scielo.org.coumt.edu.pk. Detection wavelengths are specific to the analyte, with 268 nm commonly used for this compound ijpsonline.comumt.edu.pk.

Validation of HPLC methods ensures their suitability for quality control and pharmacokinetic studies. These validations typically include assessments of selectivity, linearity, precision, and accuracy ijpsonline.comscielo.org.coumt.edu.pk. For example, an HPLC-UV method demonstrated linearity for SMX in the range of 0.5–50 µg/mL, with good precision and accuracy ijpsonline.com.

Beyond LC-MS/MS and HPLC, other analytical techniques have been explored for this compound quantification. Capillary Zone Electrophoresis (CZE) has been used for the simultaneous determination of SMX and TMP in human plasma nih.govijrps.com. Spectroscopic methods, including UV-Vis spectrophotometry, FT-IR, and amperometry, have also been applied, particularly for the analysis of SMX in pharmaceutical formulations ijrps.comumt.edu.pkresearchgate.net. Furthermore, electroanalytical methods such as Square Wave Voltammetry and Differential Pulsed Voltammetry have been investigated for SMX determination researchgate.net.

In Vitro Pharmacodynamic Models

In vitro pharmacodynamic models are essential for understanding the antimicrobial activity of this compound, including its time-dependent killing effects and minimum inhibitory/bactericidal concentrations.

Time-kill studies are designed to evaluate the rate and extent of bacterial killing or inhibition by an antimicrobial agent over a defined period. These studies typically involve incubating bacteria with various concentrations of the drug and enumerating viable colony-forming units (CFUs) at different time points umich.eduresearchgate.netresearchgate.netnih.govnih.gov.

Research has utilized time-kill studies to assess this compound's activity against various pathogens, including Staphylococcus aureus, Stenotrophomonas maltophilia, and Escherichia coli umich.eduresearchgate.netresearchgate.netnih.govnih.govresearchgate.net. Findings from these studies indicate that this compound can exhibit bacteriostatic (inhibiting growth) or bactericidal (killing bacteria) effects depending on the bacterial species and drug concentration relative to the Minimum Inhibitory Concentration (MIC) umich.edu. For instance, studies comparing SMX/TMP against S. maltophilia and E. coli have shown limited killing of S. maltophilia even at concentrations several times the MIC, while demonstrating more significant killing against E. coli researchgate.netresearchgate.netnih.govnih.gov. In some S. aureus models, SMX was found to be bacteriostatic at 1x MIC and bactericidal at simulated peak serum concentrations (Cmax), with complete eradication observed in some instances at exposures 9.8–39.2 times the MIC umich.edu.

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period frontiersin.orgemerypharma.comresearchgate.net. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that kills 99.9% of the initial bacterial inoculum emerypharma.comnih.gov. These assays are fundamental for determining bacterial susceptibility to antibiotics.

Studies have reported varying MIC values for this compound against different bacterial strains. For Chlamydia species, MICs have ranged from 0.0039 μg/mL to 256 μg/mL, indicating significant strain-specific differences in susceptibility frontiersin.org. In studies involving Staphylococcus aureus, median MICs have been reported around 9.5 mg/L (equivalent to 9.5 μg/mL) researchgate.net. The determination of both MIC and MBC is crucial, as an MIC only indicates inhibition, while an MBC confirms that the agent is truly lethal to the microorganism emerypharma.com. These values are critical for interpreting susceptibility testing and guiding the selection of appropriate antimicrobial therapy emerypharma.comresearchgate.net.

Table 5.2.2: Example Minimum Inhibitory Concentrations (MICs) for this compound (SMX)

MicroorganismStrain/ContextMIC Range (μg/mL)Reference
ChlamydiaField strains64–256 frontiersin.org
ChlamydiaStrain S45/60.0039 frontiersin.org
Staphylococcus aureusTB patients (median)9.5 researchgate.net

Compound Name Table:

this compound (SMX)

Trimethoprim (TMP)

Toxicological and Immunological Mechanisms of Sulfamethoxazole Adverse Effects

Reactive Metabolite Formation and Toxicity

The toxicity of sulfamethoxazole (B1682508) is largely attributed to its bioactivation into chemically reactive metabolites, which can disrupt cellular functions and trigger immune responses.

This compound undergoes metabolic transformation, primarily in the liver, to generate reactive intermediates. The initial and critical step in this toxification pathway is the N-hydroxylation of this compound, catalyzed predominantly by the cytochrome P450 enzyme CYP2C9 researchgate.netuwo.canih.govingentaconnect.com. This process yields this compound hydroxylamine (B1172632) (SMX-HA). SMX-HA is an unstable intermediate that can undergo spontaneous auto-oxidation to form a more reactive nitroso intermediate, SMX-NO researchgate.netuwo.catandfonline.comwashington.edu. While N-acetylation is the major detoxification pathway for SMX, the N-hydroxylation pathway leads to the formation of these immunologically relevant reactive metabolites uwo.ca. The mitochondrial amidoxime (B1450833) reducing component (mARC) has been identified as an enzyme system capable of reducing SMX-HA back to the parent compound, SMX, thus playing a role in its detoxification researchgate.net.

The reactive metabolites, particularly SMX-HA and SMX-NO, are implicated in direct cellular toxicity. SMX-HA has been shown to induce lymphocyte toxicity and suppress cellular proliferation in vitro nih.govresearchgate.netresearchgate.net. This toxicity is mediated, in part, through the induction of apoptosis, a programmed cell death pathway. Evidence for SMX-HA-induced apoptosis includes the externalization of phosphatidylserine (B164497) and internucleosomal DNA fragmentation, observed in various cell types nih.govresearchgate.netresearchgate.net. Furthermore, SMX-HA and SMX-NO can deplete crucial cellular antioxidants such as glutathione (B108866) (GSH) and cysteine (CYS), potentially leading to oxidative stress and subsequent cell damage nih.gov. The parent drug, SMX, typically does not exhibit significant direct toxicity or induce apoptosis in immune cell subpopulations nih.govnih.gov.

A key aspect of this compound's toxicity is its selective impact on specific immune cell populations. Studies have demonstrated that SMX-HA exhibits pronounced cytotoxicity towards CD8+ T-cells. For instance, at a concentration of 100 µM, SMX-HA induced approximately 67% cell death in CD8+ T-cells, while causing only about 8% cell death in CD4+ T-cells nih.govresearchgate.net. Lymphocytes, in general, appear more susceptible to the cytotoxic effects of SMX-NO compared to neutrophils nih.gov. Research has identified CD8+ T lymphocytes as the predominant cell type affected by SMX-HA-induced cytotoxicity nih.gov.

Table 1: Cytotoxicity of SMX-HA on Immune Cell Subpopulations

Cell SubpopulationSMX-HA ConcentrationPercentage of Cell Death (%)MechanismReference
CD8+ T-cells100 µM67 ± 7%Apoptosis nih.govresearchgate.net
CD4+ T-cells100 µM8 ± 4%Apoptosis nih.govresearchgate.net
CD19+ B-cells100 µMMinimal (not specified)Apoptosis nih.govresearchgate.net
LymphocytesNot specifiedMore sensitive to SMX-NOCytotoxicity nih.gov
NeutrophilsNot specifiedLess sensitive to SMX-NOCytotoxicity nih.gov

Immunological Hypersensitivity Reactions: Molecular and Cellular Basis

This compound-induced hypersensitivity reactions involve intricate interactions between the drug, its metabolites, and the adaptive immune system, particularly T-cells.

T-cell recognition of this compound can occur through distinct mechanisms. The classical hapten-carrier model suggests that reactive metabolites like SMX-NO covalently bind to self-proteins, forming hapten-carrier complexes that are processed and presented by antigen-presenting cells (APCs) to T-cells uwo.catandfonline.com. However, emerging evidence supports the "pharmacological interaction with immune receptors" (p-i) concept, which posits that drugs can directly interact with immune receptors without prior processing or covalent binding tandfonline.comfrontiersin.orgjst.go.jp. In the context of SMX, this includes direct interaction with the T-cell receptor (p-i TCR) jst.go.jpkarger.com. Studies indicate that the majority of T-cell clones from SMX-allergic individuals recognize SMX when it is presented non-covalently aai.orgaai.org. SMX can bind to specific sites on TCRs, potentially altering their conformation and influencing their affinity for MHC-peptide complexes frontiersin.orgkarger.com. While some T-cell clones are specific for non-covalently bound SMX, a smaller fraction may respond to SMX modified by its reactive metabolites, such as nitroso-SMX aai.orgaai.org.

Beyond direct TCR interaction, this compound can also engage with Major Histocompatibility Complex (MHC) molecules. This interaction, often termed "p-i HLA" (pharmacological interaction with MHC), involves the non-covalent binding of SMX to MHC-peptide complexes on APCs tandfonline.comfrontiersin.orgjst.go.jpkarger.comaai.orgjci.org. This pathway is MHC-restricted but does not require intracellular drug metabolism or processing aai.orgjci.org. Evidence suggests that fixed APCs, incapable of antigen processing, can still present SMX in an MHC-restricted manner, supporting this direct presentation mechanism jci.org. The binding of SMX to MHC-peptide complexes is characterized as labile and of low affinity, with its presenting capacity diminishing upon washing the drug-incubated APCs aai.orgjci.org. While the hapten-carrier model relies on covalent modification by metabolites, the p-i concept highlights the role of non-covalent binding of the parent drug to either TCR or MHC molecules in initiating T-cell activation tandfonline.comfrontiersin.orgjst.go.jp. The prevailing view is that the primary immune stimulation in SMX hypersensitivity is directed towards non-covalently bound SMX aai.orgaai.org.

Table 2: Mechanisms of T-cell Recognition of this compound

Drug/MetaboliteInteraction TypeBinding MechanismTargetConsequenceReference
SMXp-i TCRNon-covalentTCRT-cell activation, altered TCR conformation frontiersin.orgjst.go.jpkarger.com
SMXp-i MHCLabile, low-affinity non-covalentMHC-peptide complexMHC-restricted presentation, processing-independent activation aai.orgjci.org
SMX-NOHapten-carrierCovalent binding to proteinProtein conjugateHapten mechanism, processing and presentation of peptide fragments uwo.catandfonline.com
SMXNon-covalentLow-affinityMHC-peptide complexesProcessing- and metabolism-independent pathway aai.orgaai.org

Compound Name List:

this compound (SMX)

this compound Hydroxylamine (SMX-HA)

Nitroso-SMX (SMX-NO)

Molecular Basis of Drug Interactions Involving Sulfamethoxazole

Inhibition of Hepatic Metabolism: Cytochrome P450 Enzymes (e.g., CYP2C9, CYP2C8)

Sulfamethoxazole (B1682508) is a known inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP2C9 and, to a lesser extent, CYP2C8. nih.govfda.gov These enzymes are critical for the metabolism of a wide array of drugs. By inhibiting these enzymes, this compound can decrease the clearance of co-administered drugs that are CYP2C9 or CYP2C8 substrates, leading to their accumulation and an increased risk of adverse effects. ebmconsult.comnih.gov

CYP2C9 Inhibition:

This compound acts as a selective and competitive inhibitor of CYP2C9. ebmconsult.comresearchgate.net This inhibition is clinically significant for drugs that are primarily metabolized by this enzyme and have a narrow therapeutic index, such as the anticoagulant warfarin (B611796) and certain antidiabetic medications. drugs.comempathia.ai

Warfarin: The potent S-enantiomer of warfarin is extensively metabolized by CYP2C9. ebmconsult.com Co-administration of this compound can lead to a significant increase in warfarin's plasma concentration and anticoagulant effect, elevating the International Normalized Ratio (INR) and the risk of bleeding. drugs.comempathia.ai Studies have shown a substantial increase in the risk of over-anticoagulation when this compound (often in combination with trimethoprim) is initiated in patients on stable warfarin therapy. ebmconsult.comdrugs.com

Sulfonylureas: Oral hypoglycemic agents like glipizide, glyburide, and glimepiride (B1671586) are also substrates of CYP2C9. empathia.airesearchgate.net this compound can inhibit their metabolism, leading to elevated plasma concentrations and an increased risk of severe hypoglycemia. empathia.ainih.gov

Phenytoin (B1677684): The anticonvulsant phenytoin is metabolized by CYP2C9. fda.govempathia.ai this compound can inhibit its metabolism, potentially leading to phenytoin toxicity, which can manifest as neurological symptoms. empathia.aidrugs.commeded101.com

In vitro studies have quantified the inhibitory potential of this compound. For instance, in human liver microsomes, this compound selectively inhibited CYP2C9-mediated tolbutamide (B1681337) hydroxylation with an apparent IC50 value of 544 µM. nih.gov Another study investigating the interaction with glimepiride found that this compound exhibited competitive inhibition of CYP2C9-mediated glimepiride hydroxylation with an apparent IC50 value of 400 µMole. jptcp.com

Table 1: Impact of this compound on CYP2C9 Substrates
Co-administered DrugMetabolic PathwayClinical Consequence of Inhibition by this compound
WarfarinMetabolism of S-warfarin by CYP2C9 ebmconsult.comIncreased INR and risk of bleeding drugs.comempathia.ai
Sulfonylureas (e.g., glipizide, glyburide, glimepiride)Metabolism by CYP2C9 empathia.airesearchgate.netIncreased risk of severe hypoglycemia empathia.ainih.gov
PhenytoinMetabolism by CYP2C9 fda.govempathia.aiIncreased risk of phenytoin toxicity empathia.aidrugs.commeded101.com

CYP2C8 Inhibition:

While this compound is a more potent inhibitor of CYP2C9, its co-formulation with trimethoprim (B1683648), a selective inhibitor of CYP2C8, can lead to clinically relevant interactions involving this enzyme as well. nih.govresearchgate.net

Modulation of Renal Tubular Secretion

This compound and its metabolites are primarily eliminated by the kidneys through both glomerular filtration and active tubular secretion. droracle.ai This process can be a site of drug interactions.

Methotrexate (B535133): A significant interaction occurs with methotrexate, a drug used for cancer and autoimmune diseases. drugs.comresearchgate.net Sulfonamides, including this compound, can compete with methotrexate for renal transport, leading to decreased renal clearance of methotrexate. fda.govdrugs.com This can result in elevated and prolonged plasma concentrations of methotrexate, increasing the risk of severe toxicities such as myelosuppression, mucositis, and nephrotoxicity. nih.govdrugs.comnih.gov One study in children with acute lymphoblastic leukemia demonstrated that a single dose of this compound-trimethoprim decreased the renal clearance of free methotrexate by nearly 54%. drugs.com

Creatinine (B1669602): While not a drug, the interaction with endogenous creatinine is noteworthy. The trimethoprim component of the common co-trimoxazole (B1683656) formulation can competitively inhibit the tubular secretion of creatinine, leading to a reversible increase in serum creatinine levels. nih.gov This can give a false impression of a decline in glomerular filtration rate. nih.gov Studies have shown that this compound alone does not produce this effect. nih.gov

Displacement from Plasma Protein Binding Sites

This compound is approximately 70% bound to plasma proteins, primarily albumin. fda.govdrugbank.com It can compete with other highly protein-bound drugs for the same binding sites. Displacement of a drug from its protein binding sites increases its unbound (free) fraction, which is the pharmacologically active form. This can transiently increase the drug's effect and its availability for metabolism and elimination.

Warfarin: In addition to inhibiting its metabolism, this compound can displace warfarin from its binding sites on plasma albumin. empathia.ainih.gov This dual mechanism contributes to the potentiation of warfarin's anticoagulant effect. drugs.com However, this displacement is likely to be most significant in patients with high plasma warfarin levels and low plasma albumin concentrations. nih.gov

Methotrexate: Sulfonamides can displace methotrexate from plasma protein binding sites, increasing the concentration of free methotrexate and contributing to its toxicity. fda.govdrugs.com

Sulfonylureas: The this compound component can displace sulfonylureas from their plasma protein binding sites, which further enhances their hypoglycemic activity in addition to the metabolic inhibition. empathia.ai

Phenytoin: this compound has been shown to displace phenytoin from its serum protein carriers, leading to an increase in the free, active concentration of phenytoin. drugs.comnih.govsemanticscholar.org

Table 2: Displacement from Plasma Protein Binding Sites by this compound
Displaced DrugBinding ProteinConsequence of Displacement
WarfarinAlbumin nih.govIncreased free fraction, potentiating anticoagulant effect empathia.ai
MethotrexatePlasma Proteins fda.govIncreased free fraction, contributing to toxicity drugs.com
SulfonylureasPlasma Proteins empathia.aiIncreased free fraction, enhancing hypoglycemic effect empathia.ai
PhenytoinSerum Protein Carriers nih.govIncreased free fraction, potentially leading to toxicity drugs.com

Additive Pharmacodynamic Activity with Co-administered Agents

Pharmacodynamic interactions occur when two drugs have additive or synergistic effects on the body. This compound, often in combination with trimethoprim, can have additive effects with other drugs that share similar mechanisms of action or toxicity profiles.

Antifolate Drugs: Both this compound and trimethoprim interfere with the folic acid synthesis pathway. drugbank.com When co-administered with other antifolate drugs, such as methotrexate, there is an increased risk of hematological adverse effects, including megaloblastic anemia and bone marrow suppression. nih.govdrugs.com

Hypoglycemic Agents: Due to its structural similarities to first-generation sulfonylureas, this compound itself may have a mild hypoglycemic effect. jptcp.com This can add to the glucose-lowering effects of sulfonylureas and other antidiabetic drugs, further increasing the risk of hypoglycemia. researchgate.net

Drugs Causing Nephrotoxicity: Both this compound and methotrexate can be nephrotoxic. nih.gov Their concurrent use can increase the risk of kidney injury. nih.gov

Environmental Ecotoxicology and Microbial Biotransformation of Sulfamethoxazole

Occurrence and Distribution in Aquatic and Terrestrial Environments (Research Focus)

Sulfamethoxazole (B1682508) is frequently detected in a variety of environmental compartments due to incomplete removal during wastewater treatment processes. Its presence is well-documented in surface waters, groundwater, and soil, with concentrations varying geographically and seasonally.

In aquatic environments , this compound is one of the most commonly detected sulfonamide antibiotics. Typical concentrations in the effluents of urban wastewater treatment plants (WWTPs) range from 10 to 2000 ng/L. nih.gov In surface waters such as rivers and lakes, concentrations can range from nanograms per liter to micrograms per liter. For instance, a review of studies in Africa reported this compound as the most frequently detected antibiotic in surface water, with concentrations ranging from 0.00027 to 39 μg/L. Similarly, studies in the Mekong Delta have found median concentrations of 21 ng/L in surface water. mdpi.com The extensive application of SMX has resulted in its detection in various water sources, with concentrations ranging from 0.002 to 11.25 µg/L in surface water, from 0.127 to 27.41 µg/L in groundwater samples, and from 0.044 to 0.089 µg/L in drinking water. nih.gov A study in Kisumu's informal settlements found a detection frequency of 14.3% in groundwater sources, with concentrations up to 258.21 ng/L. acs.org

In terrestrial environments , the application of biosolids or treated wastewater for irrigation can introduce this compound into agricultural soils. One study simulating soil contamination found that initial SMX concentrations of 100-300 mg/kg were reduced by 75-97% after 120 days, indicating some level of degradation or dissipation in the soil matrix. flinders.edu.au

The following interactive table summarizes the occurrence of this compound in various environmental settings based on reported research findings.

Impact on Microbial Community Structure and Function

The introduction of this compound into the environment can exert significant selective pressure on microbial communities, leading to shifts in their structure and function.

In the gut microbiota of the sea cucumber Stichopus variegatus, exposure to 3 mg/L of this compound significantly increased the activities of phenoloxidase (PO), alkaline phosphatase (AKP), and acid phosphatase (ACP), while decreasing the activity of lysozyme (LZM). nih.govfrontiersin.org These changes in enzyme activity indicate a disruption of the host's immune response due to alterations in the gut microbial community. nih.gov In soil environments, the addition of SMX has been shown to decrease the functional diversity of the microbial community, with a significant inhibition of average well color development (AWCD) and the Shannon index at a concentration of 100 mg SMX/kg dry soil after 7 days of incubation. frontiersin.org

A primary concern regarding the environmental presence of this compound is its potential to select for and promote the spread of antibiotic resistance genes (ARGs). The most commonly studied ARGs associated with sulfonamide resistance are sul1 and sul2.

Studies have shown that exposure to this compound can lead to a significant increase in the relative abundance of these genes in various environmental matrices. In soil contaminated with SMX, the relative abundance of sul1 was found to increase remarkably, while the abundance of sul2 and other ARGs showed no significant change. flinders.edu.au In arsenic-contaminated soils, the abundance of ARGs, mobile genetic elements (MGEs), and heavy metal resistance genes (HMRGs) significantly increased at SMX concentrations of 10 and 50 mg/kg. nih.gov This suggests a co-selection mechanism where resistance to both antibiotics and heavy metals is promoted. nih.gov

Wastewater treatment plants are considered hotspots for the proliferation of ARGs. The abundances of sul1, sul2, and sul3 have been shown to significantly increase in wastewater treatment systems exposed to this compound. nih.gov The sul1 gene is often the most prevalent among the sulfonamide resistance genes in these systems. nih.gov However, some studies have found no evidence that low, ambient concentrations of SMX in river water stimulate the maintenance or spread of sul1 and sul2. bohrium.com This suggests that the initial concentration and the specific environmental context are crucial factors in the selection and dissemination of ARGs.

Microorganisms have evolved various pathways to metabolize and biodegrade this compound. This biotransformation can lead to the formation of various intermediate products and, in some cases, complete mineralization to carbon dioxide, water, and inorganic compounds.

Several biotransformation products of this compound have been identified in both laboratory and environmental settings. A common metabolic pathway involves the acetylation of the N4-amino group, leading to the formation of N4-acetyl-sulfamethoxazole. Another identified metabolite is 2,4(1H,3H)-pteridinedione-SMX (PtO-SMX), which results from the pterin-conjugation pathway. nih.govfrontiersin.org

In a study using the cold-adapted bacterium Pseudomonas psychrophila HA-4, the major intermediates identified from this compound biodegradation included aniline, 3-amino-5-methylisoxazole, 4-aminothiophenol, and sulfanilamide (B372717). The bacterium Sphingobacterium mizutaii LLE5 has also been shown to degrade SMX, producing metabolites such as sulfanilamide, 4-aminothiophenol, 5-amino-3-methylisoxazole, and aniline. nih.gov Hydrolysis of this compound in the hyporheic zone can lead to products formed through nitrification, hydroxylation, and polymerization. nih.gov

The kinetics of this compound metabolization and mineralization are influenced by various factors, including the initial concentration of the antibiotic, the microbial community present, and environmental conditions.

Studies with the pure culture of Microbacterium strain BR1 have shown that SMX removal can be rapid, with 98% removed within 2 hours at concentrations ranging from 0.1 to 25 μg/L. frontiersin.org However, mineralization is a slower process, with a consistent percentage of approximately 60% mineralized at all tested concentrations. frontiersin.org The mineralization rates were found to increase with rising concentrations, following first-order kinetics at low concentrations. frontiersin.org

The following interactive table provides a summary of kinetic data for this compound metabolization and mineralization from a study using Microbacterium sp. BR1.

In activated sludge systems, continuous exposure to this compound can lead to the inhibition of substrate storage and an increase in endogenous decay rates. Mild inhibition of growth and hydrolysis kinetics has also been observed.

Microbial Metabolism and Biodegradation Pathways

Role of Specific Microbial Strains (e.g., Microbacterium sp. BR1, Corynebacterium)

The biotransformation of this compound in the environment is significantly influenced by the metabolic activities of specific microbial strains. Among these, Microbacterium sp. BR1 has been identified as a key organism capable of utilizing this compound as a sole carbon and energy source. researchgate.net This bacterium employs an ipso-hydroxylation pathway to initiate the degradation of the this compound molecule. researchgate.netnih.gov This initial step is crucial as it leads to the formation of intermediate metabolites that can be further channeled into central metabolic cycles, such as the Tricarboxylic Acid (TCA) cycle. nih.gov For instance, the transformation product 4-aminophenol has been shown to be processed via 1,2,4-trihydroxybenzene or hydroquinone in Microbacterium sp. BR1. nih.gov

Notably, Microbacterium sp. BR1 demonstrates a remarkable efficiency in metabolizing this compound even at environmentally relevant, low concentrations, in the sub-μg L–1 range. nih.gov Studies using 14C-labeled this compound have shown that this strain can rapidly remove the parent compound from the medium, with up to 98% removal within a few hours, followed by a slower mineralization process where a significant portion is converted to CO2. nih.gov This capability to mineralize the antibiotic at such low concentrations suggests a high metabolic affinity and a crucial role in the natural attenuation of this compound in aquatic systems. nih.gov The biotransformation and mineralization rates observed are influenced by the initial concentration of this compound and the acclimation of the bacterial culture. nih.govnih.gov

While Microbacterium sp. BR1 is a well-studied example, other bacterial genera, including Arthrobacter and Leucobacter, have also been shown to metabolize this compound, likely utilizing similar ipso-hydroxylation pathways. nih.gov

Ecotoxicological Effects on Non-Target Aquatic Organisms

The widespread presence of this compound in aquatic environments raises significant concerns about its potential ecotoxicological effects on non-target organisms. Even at low concentrations, this antibiotic can induce a range of adverse outcomes, from developmental abnormalities to cellular and molecular-level disturbances. mdpi.commdpi.comnih.gov

Developmental Toxicity in Model Aquatic Species (e.g., Marine Medaka, Zebrafish)

Early life stages of fish are particularly vulnerable to the toxic effects of this compound. Studies on model aquatic species such as the marine medaka (Oryzias melastigma) and zebrafish (Danio rerio) have documented significant developmental toxicity upon exposure to environmentally relevant concentrations of the antibiotic.

In marine medaka embryos, exposure to this compound has been shown to accelerate the hatching process. mdpi.com Furthermore, it induces a variety of morphological abnormalities, including reduced pigmentation, smaller eye size, spinal deformities, fin rot, and yolk sac edema. mdpi.comresearchgate.net Cardiovascular toxicity is also a notable effect, with exposed medaka embryos exhibiting a significantly increased heart rate. mdpi.comresearchgate.net

Similarly, in zebrafish, this compound exposure during embryonic development leads to a suite of malformations. These include yolk sac edema, pericardial effusion, bent tails, and curved spines. mdpi.comnih.govcespu.pt A delay in hatching has also been observed in zebrafish embryos exposed to certain concentrations of the antibiotic. mdpi.comcespu.pt

Table 1: Developmental Abnormalities Induced by this compound in Model Fish Species

SpeciesObserved Developmental Effects
Marine Medaka (Oryzias melastigma)Accelerated hatching, reduced pigmentation, smaller eyes, spinal deformities, fin rot, yolk sac edema, increased heart rate. mdpi.comresearchgate.net
Zebrafish (Danio rerio)Hatching delay, yolk sac edema, pericardial effusion, bent tail, curved spine, hemagglutination, axial malformation. mdpi.comnih.govcespu.pt

Cellular and Molecular Responses to Environmental Exposure (e.g., Oxidative Stress, Metabolic Pathway Perturbations)

At the subcellular level, this compound can trigger a cascade of molecular responses in aquatic organisms. One of the primary mechanisms of its toxicity is the induction of oxidative stress. Exposure to this compound has been shown to increase the production of reactive oxygen species (ROS) in organisms ranging from algae to fish. nih.govusc.edunih.gov This overproduction of ROS can lead to cellular damage, including lipid peroxidation. cespu.pt

To counteract the damaging effects of oxidative stress, organisms activate their antioxidant defense systems. Studies have documented increased activities of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, in response to this compound exposure. nih.govnih.gov However, at higher concentrations or with prolonged exposure, these defense mechanisms may be overwhelmed, leading to cellular damage. nih.gov

Furthermore, this compound exposure can perturb various metabolic and signaling pathways. In fish, it has been shown to alter the transcript levels of genes involved in the cardiovascular system, antioxidant and inflammatory systems, nervous system development, and lipid metabolism. mdpi.comresearchgate.net For example, an upregulation of genes related to inflammation and apoptosis (programmed cell death) has been observed in developing zebrafish. mdpi.com

Interactions with Other Environmental Contaminants (e.g., Microplastics)

The ecotoxicological impact of this compound can be further complicated by its interaction with other prevalent environmental contaminants, such as microplastics. Microplastics, which are ubiquitous in aquatic ecosystems, can act as vectors for organic pollutants like antibiotics. dntb.gov.uanih.gov

This compound has been shown to adsorb onto the surface of various types of microplastics, including polyamide, polyethylene, and polystyrene. nih.govresearchgate.net The adsorption process is influenced by environmental factors such as pH and salinity. nih.gov This interaction can alter the bioavailability and transport of this compound in the water column. mdpi.com While in some cases, the adsorption of this compound to microplastics may reduce its immediate bioavailability and toxicity to aquatic organisms, the microplastics themselves can be ingested by these organisms, potentially leading to the release of the adsorbed antibiotic within their tissues. dntb.gov.uamdpi.com Moreover, the presence of biofilms on microplastics can facilitate the biodegradation of the adsorbed this compound. dntb.gov.ua

Table 2: Factors Influencing the Adsorption of this compound onto Microplastics

FactorEffect on Adsorption
pH Significantly impacts adsorption, with higher adsorption observed at lower pH values (e.g., pH 5) compared to neutral pH. nih.gov
Salinity Can influence the adsorption capacity. researchgate.net
Microplastic Type The type of polymer (e.g., polyamide, polystyrene) affects the adsorption capacity. researchgate.net
Aging of Microplastics Weathering and aging of microplastics can increase their surface area and alter their surface chemistry, potentially increasing their adsorption capacity for this compound. researchgate.net

Impact on Photosynthetic Organisms (e.g., Algae)

Photosynthetic organisms, such as algae and cyanobacteria, form the base of most aquatic food webs and are also susceptible to the toxic effects of this compound. The antibiotic can inhibit the growth of various algal species, with the effective concentration causing inhibition varying between species. mdpi.comresearchgate.net

The response of algae to this compound can be concentration-dependent. In some cases, very low concentrations have been observed to stimulate growth, while higher concentrations lead to inhibition and oxidative stress. nih.govresearchgate.net

Structure Activity Relationship Studies and Computational Drug Design for Sulfamethoxazole

Elucidation of Structure-Activity Relationships (SAR) of Sulfonamides

The antibacterial action of sulfonamides, including sulfamethoxazole (B1682508), is intrinsically linked to their chemical structure. These synthetic antimicrobial agents function as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase (DHPS), which is crucial for the synthesis of folic acid in bacteria. nih.govfrontiersrj.com Because they mimic the natural substrate, para-aminobenzoic acid (PABA), their structural features are critical for activity. acs.org

Key structural requirements for the antibacterial activity of sulfonamides have been identified through extensive Structure-Activity Relationship (SAR) studies. The foundational sulfanilamide (B372717) skeleton is the minimum structure required for activity. slideshare.net The primary aromatic amino group (-NH2) at the N4 position and the sulfonyl group (-SO2) should be in a 1,4-position on the benzene (B151609) ring for maximal efficacy. slideshare.net

Impact of Substituents on Antimicrobial Activity and Selectivity

The potency and spectrum of activity of sulfonamide drugs are heavily influenced by the substituents on the core structure.

N4-Amino Group : A free aromatic amino group at the N4 position is essential for antibacterial activity, as it mimics the amino group of PABA. slideshare.netyoutube.com If this group is substituted, the resulting compound is typically inactive unless the substituent can be metabolized back to a free amino group within the body (i.e., a prodrug). youtube.com

Aromatic Ring : The benzene ring is a crucial part of the scaffold. Any substitution on this ring, or its replacement with other ring systems, generally leads to a decrease or complete loss of antibacterial activity. slideshare.net

Sulfonamide Group (-SO2NH-) : The sulfur atom must be directly linked to the aromatic ring. slideshare.net The nitrogen atom of the sulfonamide group (N1) is the primary site for substitution, and these modifications have the most significant impact on the drug's properties.

N1-Substituent : While disubstitution on the N1 nitrogen results in inactive compounds, monosubstitution can dramatically enhance potency. youtube.com The introduction of electron-withdrawing heterocyclic rings at the N1 position yields highly potent compounds. slideshare.netyoutube.com In this compound, the N1-substituent is a 5-methylisoxazole ring, a modification that significantly increases its antibacterial potency. youtube.com

Structural FeatureRequirement for ActivityImpact of Modification
N4-Amino Group Must be a free primary amine.Substitution leads to inactive compounds unless it is a prodrug.
Aromatic Ring A para-substituted benzene ring is essential.Substitution on the ring or its replacement diminishes or abolishes activity.
Sulfonyl Group Sulfur must be directly attached to the aromatic ring.Altering this linkage removes activity.
N1-Amide Group Can be mono-substituted.Mono-substitution with electron-withdrawing heterocyclic rings (e.g., isoxazole) greatly increases potency. Di-substitution results in inactive compounds.

Correlation with Pharmacokinetic and Pharmacodynamic Properties

The chemical structure of sulfonamides, particularly the nature of the N1-substituent, directly correlates with their pharmacokinetic (absorption, distribution, metabolism, excretion) and pharmacodynamic (drug-target interaction) properties.

A critical factor is the acid dissociation constant (pKa) of the sulfonamide group. For optimal therapeutic activity, the pKa should be in the range of 6.6 to 7.4. slideshare.netyoutube.com This pKa range ensures that at physiological pH, a significant portion of the drug exists in an ionized form, which is necessary for water solubility, while a sufficient portion remains in the non-ionized, lipid-soluble form. youtube.com The non-ionized form is crucial for penetrating the bacterial cell membrane to reach the intracellular target enzyme, DHPS. youtube.com The antibacterial activity of sulfonamides is largely governed by the extracellular ionic concentration of the drug. nih.gov

Lipophilicity (lipid solubility) also plays a significant role in the pharmacokinetics of these drugs. nih.gov An increase in lipid solubility generally correlates with an increased half-life and improved in vitro antibacterial activity. slideshare.net Quantitative structure-pharmacokinetic relationship (QSPR) studies have shown that pharmacokinetic parameters, such as the elimination rate constant and protein-binding, are significantly influenced by the lipophilic, electronic (pKa), and steric effects of the substituents. nih.gov While lipophilicity strongly influences pharmacokinetics, it appears to have less influence on the degree of the antibacterial effect itself, allowing for the rational design of potent sulfonamides with tailored pharmacokinetic profiles. nih.gov

Rational Drug Design of this compound Derivatives

Rational drug design for this compound focuses on targeted modifications of its chemical structure to enhance its therapeutic properties. Recent efforts have involved synthesizing new derivatives by modifying the this compound scaffold to create agents with higher potency and improved clinical utility. nih.govmdpi.com

Design Strategies for Improved Efficacy and Reduced Resistance

Bacterial resistance is a significant challenge for older antibiotics like this compound. nih.gov Modern design strategies aim to create derivatives that can overcome these resistance mechanisms and exhibit improved efficacy.

One prominent strategy is the creation of hybrid molecules. This involves combining the this compound structure with other biologically active heterocyclic moieties, such as pyrazole, pyrimidine, or thienopyrimidine. who.intmdpi.com This approach aims to develop compounds with a broader spectrum of activity or novel mechanisms of action that are not susceptible to existing resistance pathways. For example, combining the thienopyrimidine structure with sulfa compounds has been explored to combat various microbial infections. mdpi.com

Another approach involves combinatorial screening of existing drugs to find synergistic effects that enhance antimicrobial efficiency. nih.gov The classic combination of this compound with trimethoprim (B1683648) is a successful example of this principle, where two drugs block sequential steps in the same bacterial metabolic pathway. nih.gov Understanding the molecular mechanisms of such synergistic interactions allows for the rational design of new combinations that can bypass drug resistance. researchgate.net Furthermore, the development of adjuvants, such as efflux pump inhibitors, that can be co-administered with the antibiotic is an active area of research. news-medical.netnih.gov Designing this compound derivatives that are poor substrates for bacterial efflux pumps represents a potential strategy to counter this common form of resistance.

Mitigation of Adverse Effects through Structural Modification

A key goal of medicinal chemistry is to design drugs with high selectivity for their intended target, thereby minimizing off-target effects and reducing adverse reactions. Structural modification is a primary tool for achieving this.

An early and significant adverse effect of sulfonamides was crystalluria, where the drug precipitates in the kidneys, causing damage. This was particularly problematic with less soluble, older sulfonamides. The rational design of newer agents like this compound, with a pKa value near physiological pH (~7.1), was a direct strategy to mitigate this risk. youtube.com A pKa in this range ensures that the drug and its metabolites are sufficiently soluble in urine, reducing the likelihood of crystal formation. youtube.com

More broadly, structural modifications aim to increase the drug's affinity for the bacterial DHPS enzyme over any analogous enzymes in the human host. Increasing this selectivity is a fundamental strategy for reducing mechanism-based toxicity. While specific studies detailing the modification of this compound to reduce other adverse events like hematopoietic cytopenia or hyperkalemia are limited, the overarching principle in drug design is to refine the molecule's structure to optimize its interaction with the therapeutic target while minimizing interactions with host systems that could lead to side effects. nih.govnih.gov

Computational Modeling Approaches in Drug Discovery

Computational modeling has become an indispensable tool in modern drug discovery, accelerating the process by predicting the properties of new chemical entities and reducing the need for extensive synthesis and biological testing. researchgate.netspringernature.com These in silico techniques are widely applied to the study and design of this compound and its derivatives.

Common computational approaches include:

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org This allows researchers to predict the activity of novel, unsynthesized molecules and prioritize the most promising candidates.

Molecular Docking : This technique simulates the interaction between a small molecule (ligand), such as a this compound derivative, and the three-dimensional structure of a biological target, typically a protein like DHPS. who.int Docking studies can predict the binding orientation and affinity of a drug candidate, providing insights into the molecular basis of its activity and guiding further structural modifications. who.int

Physiologically Based Pharmacokinetic (PBPK) Modeling : PBPK models are complex mathematical representations of drug absorption, distribution, metabolism, and excretion (ADME) in the body. nih.gov These models have been successfully developed for this compound to simulate its pharmacokinetic profile, particularly in specific populations like children, and to characterize age-related changes in its disposition. nih.govnih.gov

ADMET Prediction : Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process, helping to identify compounds with unfavorable profiles before they enter costly development stages. frontiersin.org

Computational MethodApplication in this compound Research
Molecular Docking Predicts the binding mode of new this compound derivatives to the active site of bacterial enzymes like DHPS. who.int
PBPK Modeling Simulates the pharmacokinetics of this compound in different patient populations to optimize dosing regimens. nih.govnih.gov
QSAR/QSPR Correlates structural features of sulfonamides with their antibacterial activity and pharmacokinetic properties to guide the design of new analogs. nih.gov
In Silico Property Prediction Calculates key physicochemical properties like pKa and hydrophobicity for novel sulfonamide designs to assess their potential for good oral bioavailability and cell penetration. acs.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein (receptor), to form a stable complex. For this compound, docking simulations have been instrumental in elucidating its binding mode within the active site of DHPS.

These simulations have shown that this compound acts as a competitive inhibitor by mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA). The this compound molecule orients itself within the PABA-binding pocket of the enzyme. The primary interactions stabilizing the drug-enzyme complex are hydrogen bonds. The sulfonamide group (-SO2NH-) and the aniline amino group (-NH2) of this compound are crucial for forming these hydrogen bonds with key amino acid residues in the active site.

The binding affinity of this compound to DHPS, as estimated from molecular docking studies, is a key predictor of its inhibitory activity. Different studies have reported binding affinities for this compound in the range of -6.1 kcal/mol, with some derivatives showing even more favorable binding energies. researchgate.net

Target EnzymeKey Interacting ResiduesTypes of InteractionsReported Binding Affinity (kcal/mol)
Dihydropteroate Synthase (DHPS)Arg63, Lys221, Arg255, Thr62, Asp185, Phe190, Pro64Hydrogen bonds, Hydrophobic interactions, Pi-cation-6.1 to -7.9

Quantitative Structure-Activity Relationship (QSAR) Models (e.g., CoMFA)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand the physicochemical properties that are important for their activity.

For this compound and other sulfonamides, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have been particularly insightful. CoMFA is a powerful 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic properties. In a CoMFA study, each molecule is placed in a 3D grid, and the steric and electrostatic fields are calculated at each grid point. These field values are then used as descriptors in a partial least squares (PLS) analysis to build a predictive model.

A notable CoMFA study on a series of sulfa drugs, including this compound, as inhibitors of Pneumocystis carinii DHPS, demonstrated the utility of this approach. While conventional QSAR models based on parameters like partition coefficients and molar refractivity failed to provide a satisfactory correlation, the CoMFA model yielded excellent results. For a dataset of 36 analogs, the CoMFA model produced a cross-validated r² (q²) of 0.699 and a conventional r² of 0.964. nih.gov A high q² value (greater than 0.5) indicates good predictive ability of the model.

The resulting CoMFA contour maps provide a visual representation of the regions where steric bulk and electrostatic charge are favorable or unfavorable for biological activity. For instance, the model might indicate that bulky substituents at a particular position on the aniline ring are detrimental to activity, while electronegative groups in another region enhance binding. This information is invaluable for guiding the design of new sulfonamide derivatives with improved inhibitory potency against DHPS. nih.gov

QSAR ModelTargetStatistical ParameterValue
CoMFAPneumocystis carinii DHPSCross-validated r² (q²)0.699
Conventional r²0.964

Prediction of Binding Affinity and Conformational Stability

Computational methods are also employed to predict the binding affinity and conformational stability of this compound and its analogs. These predictions are crucial for assessing the potential of a compound to be an effective drug.

Binding affinity, often expressed as the binding free energy (ΔG_bind), quantifies the strength of the interaction between a ligand and its target protein. Lower (more negative) binding free energy values indicate a more stable complex and, generally, a more potent inhibitor. Molecular docking provides an initial estimate of the binding affinity through scoring functions. More rigorous methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to refine these predictions by calculating the free energy of binding from molecular dynamics simulation trajectories.

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational stability of both the free drug molecule and the drug-protein complex over time. An MD simulation calculates the motion of atoms in a system by solving Newton's equations of motion. By simulating the behavior of this compound within the active site of DHPS in a solvated environment, researchers can assess the stability of the binding pose predicted by docking. Key metrics from MD simulations, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, can indicate whether the complex is stable or if the ligand dissociates from the binding site.

Furthermore, computational conformational analysis can be performed on the this compound molecule itself to understand its flexibility and the different shapes (conformations) it can adopt. This is important because the bioactive conformation, the shape the molecule adopts when it binds to its target, may not be its lowest energy conformation in solution. Understanding the conformational landscape of this compound helps in designing rigid analogs that are "pre-organized" in the bioactive conformation, which can lead to improved binding affinity.

Computational MethodParameter PredictedApplication for this compound
Molecular DockingBinding pose, Binding affinity scorePredicting the interaction of this compound with DHPS.
MM/PBSA & MM/GBSABinding free energyMore accurate estimation of this compound's binding affinity to DHPS.
Molecular Dynamics (MD) SimulationsConformational stability, RMSD, RMSFAssessing the stability of the this compound-DHPS complex over time.
Conformational AnalysisLow-energy conformationsIdentifying the bioactive conformation of this compound.

Advanced Analytical Techniques in Sulfamethoxazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in chemistry, providing detailed insights into molecular structure by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR) afjbs.comresearchgate.net. For Sulfamethoxazole (B1682508), NMR spectroscopy is indispensable for confirming its molecular structure, identifying functional groups, and assessing its purity by detecting potential impurities or degradation products nih.govnih.govwho.int.

In ¹H NMR spectroscopy, each proton within the this compound molecule generates a signal based on its unique chemical environment. These signals are characterized by their chemical shift (δ) in parts per million (ppm), their splitting pattern (which indicates neighboring protons), and their integration (representing the number of protons) afjbs.comresearchgate.net. For instance, the methyl group on the isoxazole (B147169) ring typically appears as a singlet, while the aromatic protons on the benzene (B151609) ring produce characteristic multiplet signals. The protons of the primary amine (-NH₂) and the sulfonamide (-NH-) groups also contribute signals, though their exact positions can be influenced by factors such as solvent and concentration researchgate.netwho.int.

Complementing ¹H NMR, ¹³C NMR spectroscopy maps the carbon skeleton of this compound, with each distinct carbon atom resonating at a specific chemical shift. The combined data from both ¹H and ¹³C NMR spectra offer a definitive spectral fingerprint, enabling unambiguous structural elucidation and verification of this compound afjbs.comresearchgate.netwho.int. Furthermore, NMR techniques, often employing internal standards, are capable of quantitative analysis, allowing for the precise determination of this compound concentrations in various samples, including pharmaceutical formulations and biological fluids nih.gov.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

Proton TypeChemical Shift (δ, ppm)MultiplicityNotesSource
CH₃ (isoxazole)~2.2sMethyl group on the isoxazole ring researchgate.net
CH (isoxazole)~5.8 - 6.2sMethine proton on the isoxazole ring researchgate.netwho.int
Aromatic Ar-H~6.8 - 7.8mProtons on the benzene ring researchgate.netwho.int
NH₂ (amine)~5.5 - 6.0sAmino group protons who.int
NH (sulfonamide)~8.5 - 9.2sSulfonamide proton researchgate.netwho.int

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and spectrometer used.

Infrared (IR) Spectroscopy for Chemical Characterization

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations nih.govvscht.cz. For this compound, IR spectroscopy serves as a rapid and reliable method for its identification and chemical characterization, frequently employed in quality control and authentication processes nihs.go.jpiarc.fr.

The IR spectrum of this compound is characterized by distinct absorption bands that correspond to its specific functional groups. Key absorption bands include:

N-H stretching vibrations: Typically observed between 3200-3500 cm⁻¹, associated with the primary amine (-NH₂) and the sulfonamide (-NH-) moieties afjbs.comresearchgate.net.

Aromatic C-H stretching: Generally appears above 3000 cm⁻¹.

C=C stretching vibrations: Characteristic of the aromatic ring, these are usually detected in the 1450-1600 cm⁻¹ range afjbs.com.

Sulfonyl (SO₂) stretching: The asymmetric and symmetric stretching vibrations of the sulfonyl group (-SO₂-) are particularly diagnostic for sulfonamides. For this compound, these are typically observed around 1343 cm⁻¹ (asymmetric) and 1096 cm⁻¹ (symmetric) researchgate.net.

C-N stretching vibrations: Found in the 1200-1350 cm⁻¹ region.

C-O vibrations: Related to the isoxazole ring structure.

The presence and precise position of these bands, especially the sulfonyl stretching frequencies, provide strong evidence for the identity and purity of this compound nihs.go.jpiarc.fr. By comparing the IR spectrum of a sample with a reference spectrum, definitive identification can be achieved nihs.go.jp.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group / VibrationWavenumber (cm⁻¹)IntensityNotesSource
N-H stretching (amine)~3298StrongPrimary amine group (-NH₂) researchgate.net
N-H stretching (sulfonamide)~3300StrongSulfonamide group (-NH-) afjbs.com
C=C stretching (aromatic)~1500-1600MediumAromatic ring vibrations afjbs.com
SO₂ stretching (asymmetric)~1343SharpSulfonyl group researchgate.net
SO₂ stretching (symmetric)~1096SharpSulfonyl group researchgate.net
C-N stretching~1200-1300Medium afjbs.com
C-O stretching~1000-1200MediumIsoxazole ring afjbs.com

Note: Wavenumbers can vary slightly based on sample preparation and the specific instrument used.

Bioassay-Guided Fractionation and Analysis

Bioassay-guided fractionation is a strategic approach, primarily employed in natural product discovery, to isolate compounds responsible for a specific biological activity from complex mixtures mdpi.com. While this compound is a synthetic compound, the principles of bioassay-guided fractionation, or related effect-directed analysis (EDA) methodologies, are pertinent in specific research contexts involving this antibiotic, particularly in environmental monitoring and the study of its transformation products.

In environmental science, this compound is frequently detected in various environmental compartments, including wastewater, surface water, and soil researchgate.net. When analyzing such complex environmental matrices, researchers often utilize fractionation techniques to separate components before detailed chemical analysis. Bioassays can then be employed to screen these fractions for specific biological effects, such as antimicrobial activity or toxicity, thereby guiding subsequent chemical identification efforts towards the active or problematic compounds muni.czmdpi.com. For instance, studies investigating the environmental fate of this compound may incorporate bioassays, such as luminescence assays using Vibrio fischeri or toxicity tests on aquatic organisms, to evaluate the biological impact of the parent compound and its transformation products, or to pinpoint fractions from environmental samples exhibiting such activities researchgate.netmdpi.comresearchgate.netresearchgate.net.

Effect-directed analysis (EDA) integrates chemical fractionation with bioassays to establish cause-effect relationships and identify the specific chemicals driving observed biological effects in complex samples muni.czmdpi.com. In research examining hospital effluents, EDA protocols have been implemented, involving chromatographic fractionation followed by bioassays (e.g., the sea urchin embryo test) to isolate toxic fractions. These fractions are then subjected to advanced chemical profiling techniques (such as LC-HRMS and GC-MS) to identify the responsible chemicals, which may include antibiotics like this compound mdpi.com. Similarly, studies assessing the impact of antibiotics on soil microbial activity utilize bioassays (e.g., microbial biomass carbon, respiration, iron reduction) to elucidate the effects of compounds like this compound researchgate.net. These approaches, while not directly isolating this compound from a natural source, leverage biological activity as a guide to focus analytical efforts on specific fractions or samples containing this compound or its related compounds, thereby enhancing the understanding of its environmental behavior and impact.

Compound Name Table

this compound

Trimethoprim (B1683648)

p-aminobenzoic acid (PABA)

Aliivibrio fischeri

Vibrio fischeri

Aspergillus species

A. fumigatus

A. oryzae

A. niger

Escherichia coli

Staphylococcus aureus

Pseudomonas aeruginosa

Salmonella typhus

N4-acetyl-sulfamethoxazole

4-hydroxy-SMX

N(4)-hydroxy-acetyl-SMX

Miconazole

Metronidazole

Cephalexin

Maleic acid

DMSO-d6

Salvia canariensis

Alternaria alternata

Botrytis cinerea

Fusarium oxysporum

P. longiseta

Preclinical and Translational Research Models in Sulfamethoxazole Studies

In Vitro Cell Culture Models for Toxicity and Immunomodulation

In vitro cell culture models offer a controlled environment to examine the direct effects of Sulfamethoxazole (B1682508) on cellular processes, including toxicity and immunomodulation, without the complexities of a whole organism. These models are crucial for dissecting cellular mechanisms and identifying potential adverse effects or beneficial immune responses.

Studies utilizing rat splenocytes have investigated the immunological consequences of this compound metabolites. Specifically, the reactive nitroso metabolite of this compound (SMX-NO) was found to irreversibly bind to cellular proteins, leading to cell death through apoptosis and necrosis. The threshold for T-cell proliferation induced by SMX-NO was estimated to be between 0.5 and 1 µM, while the threshold for toxicity was between 5 and 10 µM researchgate.net. Furthermore, research involving peripheral blood mononuclear cells (PBMCs) from HIV-infected subjects explored the link between this compound-hydroxylamine (SMX-HA) and hypersensitivity reactions. SMX-HA was observed to induce a modest increase in the production of pro-inflammatory cytokines such as IL-6, IL-1 beta, and TNF-alpha. Notably, the cytotoxicity of SMX-HA to PBMCs was significantly greater in HIV-infected patients with a history of hypersensitivity compared to those without, and this cytotoxicity was reduced by glutathione (B108866) nih.gov.

Beyond immune cells, this compound has also been studied in cancer cell lines. In vitro experiments demonstrated that SMX induced necrosis in several cancer cell lines, including those derived from colon, breast, prostate, and liver cancers. The anti-tumor effect was amplified when SMX was combined with quercetin, a dietary polyphenol, with apoptosis being the primary mechanism of action in this synergistic combination mdpi.com. Additionally, this compound has been shown to activate a cellular stress response in Escherichia coli at sub-growth-inhibitory levels, leading to the upregulation of previously unidentified immunomodulatory metabolites known as colipterins nih.gov.

Bacterial Culture Models for Susceptibility and Resistance Studies

Bacterial culture models are fundamental for evaluating the antimicrobial efficacy of this compound and understanding the development of resistance. These models typically involve determining Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) against various bacterial species.

This compound's activity against specific pathogens has been characterized. For instance, in studies of methicillin-resistant Staphylococcus aureus (MRSA), this compound alone showed relatively poor in vitro activity, with MICs reaching 50 µg/ml for a significant proportion of isolates asm.org. In contrast, when combined with trimethoprim (B1683648) (TMP-SMX), the synergistic effect significantly reduced the MIC of trimethoprim. For enterococci, studies indicated that the combination of TMP-SMX could be useful for treating serious infections, with geometric mean MICs and MBCs for TMP-SMX against Enterococcus faecium around 0.06 µg/ml, and MBC/MIC ratios generally ≤16 asm.org.

Research on Burkholderia pseudomallei, the causative agent of melioidosis, revealed varying susceptibility to trimethoprim-sulfamethoxazole (SXT). While a significant percentage of isolates from Thailand in earlier studies showed resistance, more recent evaluations indicated a much lower prevalence of SXT resistance. The MIC50 for SXT against B. pseudomallei was reported as 0.19 mg/L, and the MIC90 as 0.75 mg/L, with resistance generally defined as MICs ≥4/76 mg/L nih.gov. These studies highlight the importance of ongoing surveillance of antimicrobial susceptibility patterns to guide effective treatment strategies.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Select Bacteria

Bacterial SpeciesMIC Range (µg/ml)MIC50 (µg/ml)MIC90 (µg/ml)Resistance Threshold (µg/ml)Reference
Staphylococcus aureus (MRSA)≥505050N/A asm.org
Enterococcus faecium (TMP-SMX)~0.06N/AN/AN/A asm.org
Burkholderia pseudomallei (SXT)0.016 - ≥320.190.75≥4/76 nih.gov

Note: MIC values for Enterococcus faecium are for the TMP-SMX combination.

Animal Models in Pharmacokinetic, Pharmacodynamic, and Toxicity Research

Animal models are indispensable for understanding the in vivo behavior of this compound, including its absorption, distribution, metabolism, excretion (ADME) profiles, its effects on biological systems (pharmacodynamics), and its potential toxicity.

Rodent Models (e.g., Rats, Mice) for Metabolic and Toxicological Studies

Rodent models, particularly rats and mice, are frequently employed in preclinical research due to their physiological similarities to humans, established research protocols, and genetic tractability.

Studies in rats have investigated the metabolic disposition and elimination of radiolabeled this compound. Following a single intramuscular injection, rats excreted a substantial portion of the administered dose, with 75-80% of the [3H]-SMZ recovered in urine within the first 1-2 days, indicating primary renal excretion. Key metabolites identified included N4-acetyl this compound (S1) and N4-hydroxyamino this compound (S3) mdpi.com. Pharmacokinetic studies in rats have also characterized parameters such as half-life, clearance, and volume of distribution, which are essential for understanding drug exposure levels in tissues frontiersin.org. Physiologically based pharmacokinetic (PBPK) models developed for rats and mice aid in extrapolating data between species and from high-dose animal studies to potential human exposure scenarios, also revealing differences in metabolic activation rates, with mice showing faster activation than rats nih.gov.

Table 2: this compound Excretion and Metabolism in Rats

ParameterValue/FindingReference
Primary Excretion RouteUrine mdpi.com
Cumulative Urinary Excretion (%)75-80% (after single intramuscular injection) mdpi.com
Peak Excretion Time0-1 day mdpi.com
Identified MetabolitesN4-acetyl this compound (S1), N4-hydroxyamino this compound (S3) mdpi.com
Metabolic Activation Rate (vs. Mouse)Slower nih.gov

Aquatic Animal Models (e.g., Marine Medaka, Daphnia magna, Danio rerio) for Ecotoxicological Assessments

Aquatic organisms serve as critical models for assessing the environmental impact and ecotoxicity of pharmaceuticals like this compound. Species such as Daphnia magna (water flea) and Danio rerio (zebrafish) are widely used due to their sensitivity, well-characterized biology, and importance in aquatic ecosystems.

Research has established differential sensitivities of aquatic species to this compound. For example, acute toxicity assessments using Aliivibrio fischeri (bioluminescence inhibition), Daphnia magna (immobilization/mortality), Escherichia coli (growth inhibition), and Lemna minor (growth inhibition) showed varying sensitivities, with A. fischeri and D. magna generally being more sensitive than E. coli or L. minor nih.govnih.gov. The median lethal concentration (LC50) for 48-hour exposure of Daphnia magna to this compound has been reported as 234.18 mg/L researchgate.net, with other studies indicating EC50 values ranging from 43.97 to 189.2 mg/L for immobilization or other effects nih.gov. Sublethal effects on Daphnia magna, such as a reduction in food intake affecting growth and reproduction, have been observed at concentrations above environmentally relevant levels researchgate.net.

In Danio rerio (zebrafish), sublethal effects of this compound exposure have been documented, including a significant reduction in locomotor activity cdnsciencepub.com. These findings underscore the potential for environmental concentrations of this compound to impact aquatic life at both lethal and sublethal levels, necessitating careful monitoring and management of its release into aquatic environments.

Table 3: Ecotoxicological Data for this compound in Aquatic Organisms

OrganismEndpointConcentration Range/ValueExposure TimeReference
Daphnia magnaLC50 (Immobilization/Mortality)234.18 mg/L48 h researchgate.net
Daphnia magnaEC50 (Immobilization)43.97 - 189.2 mg/L48 h nih.gov
Daphnia magnaSublethal effectsAbove environmentally relevant levels21 d researchgate.net
Danio rerioSublethal effects0.003 - 50 mg/L12 h - 21 d cdnsciencepub.com
Aliivibrio fischeriAcute sensitivityMost sensitiveN/A nih.gov

Application of '-omics' Technologies (e.g., Metaproteomics, Metabarcoding) in Environmental Studies

'-Omics' technologies, including metagenomics, metatranscriptomics, metaproteomics, and metabolomics, are increasingly vital in environmental science for understanding the complex interactions within microbial communities and the fate and impact of contaminants like this compound. These approaches provide a holistic view of microbial community structure, function, and metabolic activity in response to environmental pressures.

Metagenomics allows for the sequencing of all genetic material in an environmental sample, revealing the potential metabolic capabilities of the microbial consortia present. Metatranscriptomics, by analyzing RNA, provides insights into which genes are actively being expressed, indicating active metabolic pathways. Metaproteomics identifies the proteins produced by these communities, offering direct evidence of functional activity. Metabolomics profiles the small molecules present, reflecting the biochemical state and interactions within the environment.

While specific studies directly applying these '-omics' techniques to this compound in environmental matrices are emerging, the general application of these technologies is crucial for understanding how microbial communities in soil, water, and sediment respond to antibiotic pollution. These methods can help identify genes or enzymes involved in the degradation or transformation of this compound, assess its impact on microbial diversity and function, and reveal indirect effects on ecosystem processes. For example, understanding the functional gene repertoire of microbial communities in wastewater treatment plants or surface waters using metagenomics can predict their capacity to process or be affected by pharmaceuticals. Metaproteomic studies can identify specific enzymes or proteins upregulated in response to antibiotic stress, offering mechanistic insights into microbial adaptation or degradation pathways researchgate.netresearchgate.netmdpi.comacs.org.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing sulfamethoxazole-loaded nanoparticles?

  • Methodology : Utilize dynamic light scattering (DLS) to determine nanoparticle size distribution and zeta potential to assess surface charge. For drug release studies, employ dialysis bags under controlled conditions (e.g., phosphate-buffered saline at pH 7.2) with or without enzymatic triggers like Pseudomonas lipase to simulate biodegradation .

Q. How is this compound detected and quantified in environmental water samples?

  • Methodology : Perform liquid chromatography-mass spectrometry (LC-MS) to identify this compound at trace levels. In national reconnaissance studies, this method has been validated for detecting pharmaceuticals in streams influenced by urbanization and livestock activities, with detection limits sufficient to assess environmental contamination .

Q. What structural features of this compound are critical for its antibacterial activity?

  • Methodology : Analyze the molecule’s sulfonamide group and isoxazole ring via computational chemistry tools (e.g., QSPR models) to evaluate binding affinity to bacterial dihydropteroate synthase (DHPS). Experimental validation can include crystallography or mutagenesis studies to confirm active site interactions (inferred from structural data in ).

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy against antibiotic-resistant strains be resolved?

  • Methodology : Conduct systematic reviews with meta-analyses to aggregate findings from heterogeneous studies. Stratify data by bacterial species, resistance mechanisms (e.g., sul gene variants), and pharmacokinetic parameters. Use sensitivity analysis to identify confounding variables like dosing regimens or host factors .

Q. What methodologies optimize the electrochemical degradation of this compound in wastewater?

  • Methodology : Compare boron-doped diamond (BDD), platinum (Pt), and iridium oxide (IrO₂) anodes in electrochemical advanced oxidation processes (EAOPs). Measure degradation efficiency via high-performance liquid chromatography (HPLC) and total organic carbon (TOC) analysis. BDD achieves >96% this compound removal and higher mineralization current efficiency (3.4–3.7%) than Pt or IrO₂ .

Q. How should clinical studies investigate rare adverse effects like this compound-induced methemoglobinemia?

  • Methodology : Design retrospective cohort studies with matched controls, leveraging electronic health records to identify pediatric oncology patients on prophylaxis. Monitor methemoglobin levels and genetic predispositions (e.g., glucose-6-phosphate dehydrogenase deficiency). Statistical analysis should include multivariate regression to isolate drug effects from comorbidities .

Q. What strategies improve the bioavailability of this compound in nanoparticle-based delivery systems?

  • Methodology : Optimize formulation parameters (e.g., polymer composition, drug-polymer ratio) using response surface methodology (RSM). Conduct in vitro release studies under physiologically relevant conditions and validate with in vivo pharmacokinetic models. Characterize stability via accelerated storage tests .

Q. How can environmental persistence models predict this compound’s ecotoxicological impact?

  • Methodology : Integrate fate-and-transport models with biodegradation data from microcosm studies. Parameterize models using hydrolysis rates, soil sorption coefficients (Kd), and photolysis half-lives. Validate predictions against field data from contaminated aquatic systems .

Methodological Guidelines

  • Experimental Reproducibility : Document synthesis protocols (e.g., nanoparticle preparation ) with detailed reagent specifications, equipment settings, and validation steps (e.g., NMR for compound identity). Follow ICH guidelines for analytical method validation .
  • Data Contradiction Analysis : Use triangulation by cross-referencing in vitro, in vivo, and computational data. For conflicting clinical outcomes, apply GRADE criteria to assess evidence quality and heterogeneity .
  • Systematic Review Design : Collaborate with information specialists to develop comprehensive search strategies across PubMed, Embase, and Web of Science. Use PRISMA flow diagrams to report study selection and risk-of-bias tools (e.g., ROBINS-I) for observational studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.